molecular formula C15H12N6O5 B12388031 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No.: B12388031
M. Wt: 356.29 g/mol
InChI Key: PPXOICYYCHOOJU-UHFFFAOYSA-N
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Description

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a piperidinyl-isoindolyl moiety. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl-isoindolyl core, followed by the introduction of the azido group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. This compound can also act as a ligand, binding to specific proteins and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific context in which it is used .

Comparison with Similar Compounds

Similar compounds to 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide include:

    Thalidomide: Known for its immunomodulatory effects.

    Pomalidomide: A derivative of thalidomide with enhanced activity.

    Lenalidomide: Another thalidomide derivative with distinct therapeutic properties. These compounds share structural similarities but differ in their specific functional groups and biological activities. .

Properties

Molecular Formula

C15H12N6O5

Molecular Weight

356.29 g/mol

IUPAC Name

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24)

InChI Key

PPXOICYYCHOOJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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